1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth of cancer cells and decrease the levels of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole in lab experiments is its anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. One direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Another direction is to investigate its mechanism of action in more detail. Additionally, further studies are needed to determine its toxicity and potential side effects.
Synthesis Methods
The synthesis of 1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-acetyl-5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and antioxidant activities. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-18(16-6-4-5-7-19(16)24-3)12-17(20-21)14-8-10-15(23-2)11-9-14/h4-11,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGDLTOFOFYAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]ethan-1-one |
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